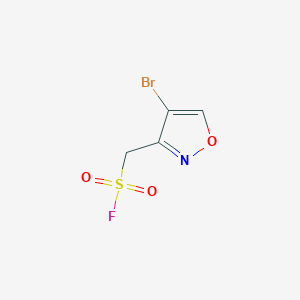
(4-Bromo-1,2-oxazol-3-yl)methanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-1,2-oxazol-3-yl)methanesulfonyl fluoride is a chemical compound with the molecular formula C4H3BrFNO3S and a molecular weight of 244.04 g/mol . This compound is characterized by the presence of a bromine atom, an oxazole ring, and a methanesulfonyl fluoride group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (4-Bromo-1,2-oxazol-3-yl)methanesulfonyl fluoride typically involves the reaction of 4-bromo-1,2-oxazole with methanesulfonyl fluoride under specific conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness.
Chemical Reactions Analysis
(4-Bromo-1,2-oxazol-3-yl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Addition Reactions: The oxazole ring can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
(4-Bromo-1,2-oxazol-3-yl)methanesulfonyl fluoride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and mechanisms due to its ability to interact with specific biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-1,2-oxazol-3-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
(4-Bromo-1,2-oxazol-3-yl)methanesulfonyl fluoride can be compared with other similar compounds, such as:
(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride: Similar structure but with the bromine atom at a different position on the oxazole ring.
(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride: Contains a pyrazole ring instead of an oxazole ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Biological Activity
(4-Bromo-1,2-oxazol-3-yl)methanesulfonyl fluoride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The compound features a brominated oxazole ring and a methanesulfonyl fluoride group, which may contribute to its reactivity and interaction with biological targets. The molecular formula is C5H5BrFNO2S, with a molecular weight of approximately 240.06 g/mol.
The biological activity of this compound is primarily attributed to its ability to act as an electrophilic agent. The methanesulfonyl fluoride moiety can react with nucleophiles in biological systems, potentially leading to the inhibition of specific enzymes or receptors. This mechanism is crucial for its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that the compound could be developed as a potential therapeutic agent for treating bacterial infections.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated the ability to induce apoptosis in cancer cells through the activation of caspase pathways. Notably, it showed selective toxicity towards cancer cells while sparing normal cells.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 5.0 |
| MCF-7 (Breast) | 7.5 |
| A549 (Lung) | 6.0 |
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated mice compared to controls, highlighting its potential as a novel antimicrobial agent .
- Cancer Research : In a study focusing on breast cancer treatment, researchers assessed the effects of the compound on MCF-7 cells. The results showed that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting a mechanism for its anticancer activity .
Properties
Molecular Formula |
C4H3BrFNO3S |
|---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
(4-bromo-1,2-oxazol-3-yl)methanesulfonyl fluoride |
InChI |
InChI=1S/C4H3BrFNO3S/c5-3-1-10-7-4(3)2-11(6,8)9/h1H,2H2 |
InChI Key |
ZNMQHRFJAJTMJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NO1)CS(=O)(=O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















